1-[(4-Nitrophenyl)methyl]pyridine
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Overview
Description
1-[(4-Nitrophenyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)methyl]pyridine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Coupling Reactions: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products Formed:
Reduction: 1-[(4-Aminophenyl)methyl]pyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-Nitrobenzylpyridine: Similar structure but lacks the methyl group on the pyridine ring.
4-Nitrophenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-2H-pyridine |
InChI |
InChI=1S/C12H12N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h1-8H,9-10H2 |
InChI Key |
NCSDPIKTXDBFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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